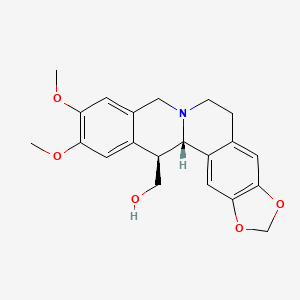
6H-Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol, 5,8,13,13a-tetrahydro-10,11-dimethoxy-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol cis- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinolizines, which are known for their diverse biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol cis- typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis include:
Formation of the Benzo(g)-1,3-benzodioxole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo(g)-1,3-benzodioxole core.
Introduction of the Quinolizine Ring: The quinolizine ring is introduced through a series of condensation and cyclization reactions, often involving the use of strong acids or bases as catalysts.
Hydrogenation: The tetrahydro form is obtained by hydrogenation of the double bonds in the quinolizine ring, typically using hydrogen gas and a palladium or platinum catalyst.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol cis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.
Substitution: The methoxy and methanol groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cyclization: The compound can undergo further cyclization to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with catalysts are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Cyclization: Acidic or basic catalysts are often employed to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol cis- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol cis- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways: Signaling pathways and metabolic processes that are affected by the compound’s presence.
The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol trans-: A stereoisomer with different spatial arrangement of atoms.
10,11-Dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine: Lacks the tetrahydro and methanol groups.
6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine: A simpler structure without the methoxy and methanol groups.
Uniqueness
5,8,13,13a-Tetrahydro-10,11-dimethoxy-6H-benzo(g)-1,3-benzodioxolo(5,6-a)quinolizine-13-methanol cis- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
60734-44-3 |
|---|---|
Molekularformel |
C21H23NO5 |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
[(1S,21S)-17,18-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15,17,19-hexaen-21-yl]methanol |
InChI |
InChI=1S/C21H23NO5/c1-24-17-6-13-9-22-4-3-12-5-19-20(27-11-26-19)8-15(12)21(22)16(10-23)14(13)7-18(17)25-2/h5-8,16,21,23H,3-4,9-11H2,1-2H3/t16-,21+/m0/s1 |
InChI-Schlüssel |
LITCEGNIEIZOID-HRAATJIYSA-N |
Isomerische SMILES |
COC1=C(C=C2[C@@H]([C@H]3C4=CC5=C(C=C4CCN3CC2=C1)OCO5)CO)OC |
Kanonische SMILES |
COC1=C(C=C2C(C3C4=CC5=C(C=C4CCN3CC2=C1)OCO5)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
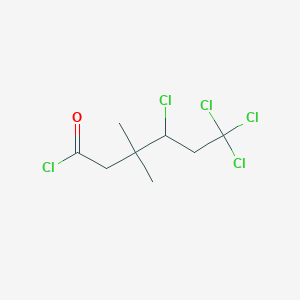
![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B13795087.png)
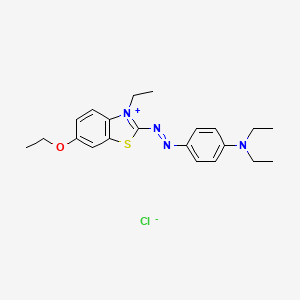
![4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one](/img/structure/B13795092.png)

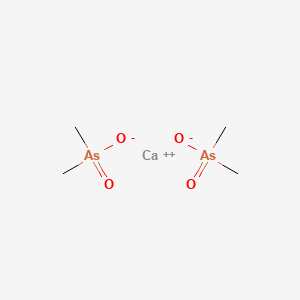
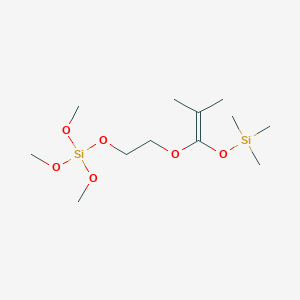

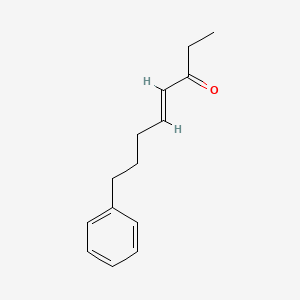
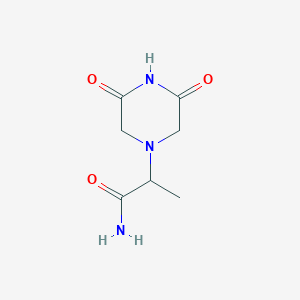
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
